molecular formula C13H11BrN2O3S B7527152 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide

3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide

Cat. No. B7527152
M. Wt: 355.21 g/mol
InChI Key: JRRTYZMURDJNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide involves the inhibition of various enzymes, including protein kinases and phosphodiesterases. This inhibition leads to the disruption of various cellular processes, including signal transduction and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide have been extensively studied. This compound has been shown to exhibit anti-cancer activity, as well as anti-inflammatory and anti-fibrotic effects. It has also been shown to have potential applications in the treatment of various metabolic disorders, including diabetes and obesity.

Advantages and Limitations for Lab Experiments

3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide has several advantages for use in laboratory experiments. It is a potent inhibitor of various enzymes, making it a valuable tool for the study of cellular processes. However, this compound also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the study of 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide. These include further investigation of its anti-cancer activity and the development of novel cancer therapies based on this compound. Additionally, this compound may have potential applications in the treatment of various metabolic disorders, and further research in this area is warranted. Finally, the development of new synthetic methods for the production of this compound may enable its wider use in scientific research.

Synthesis Methods

The synthesis of 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 3-bromoaniline with 2,4-dimethylpyridine to form 3-bromo-N-(2,4-dimethylpyridin-3-yl)aniline. This intermediate is then reacted with methanesulfonyl chloride to form 3-bromo-N-(2,4-dimethylpyridin-3-yl)-4-methylsulfonylaniline. Finally, the desired compound, 3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide, is obtained through the reaction of 3-bromo-N-(2,4-dimethylpyridin-3-yl)-4-methylsulfonylaniline with benzoyl chloride.

Scientific Research Applications

3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases. It has also been shown to have anti-cancer activity, making it a potential candidate for the development of novel cancer therapies.

properties

IUPAC Name

3-bromo-N-(6-methylsulfonylpyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c1-20(18,19)12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRTYZMURDJNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.